2-{4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine
Description
Properties
IUPAC Name |
4-chloro-5-phenyl-2-pyridin-2-ylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3S/c18-15-14-12(11-6-2-1-3-7-11)10-22-17(14)21-16(20-15)13-8-4-5-9-19-13/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYJLRPJJRJWLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=NC(=N3)C4=CC=CC=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Methyl 2-Amino-5-Phenylthiophene-3-Carboxylate
The Gewald reaction enables the preparation of 2-aminothiophene derivatives. A mixture of acetophenone (1.0 equiv), methyl cyanoacetate (1.2 equiv), and sulfur (1.5 equiv) in dimethylformamide (DMF) is stirred at 60°C for 12 hours under nitrogen. The product precipitates upon cooling, yielding methyl 2-amino-5-phenylthiophene-3-carboxylate as a yellow solid (78% yield).
Table 1: Gewald Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| Acetophenone | 10.0 g | Ketone substrate |
| Methyl cyanoacetate | 9.5 mL | Cyano component |
| Sulfur | 3.2 g | Cyclizing agent |
| DMF | 100 mL | Solvent |
Cyclization to 5-Phenylthieno[2,3-d]Pyrimidine-2,4-Diol
Heating methyl 2-amino-5-phenylthiophene-3-carboxylate (1.0 equiv) with urea (3.0 equiv) at 200°C for 2 hours induces cyclization. The crude product is purified via recrystallization from ethanol, affording the dihydroxy intermediate in 85% yield. IR analysis confirms hydroxyl stretches at 3440 cm⁻¹.
Chlorination with Phosphorus Oxychloride
Refluxing the dihydroxy compound (1.0 equiv) in phosphorus oxychloride (POCl₃, 10.0 equiv) for 8 hours replaces hydroxyl groups with chlorides. Quenching with ice water followed by ethyl acetate extraction yields 2,4-dichloro-5-phenylthieno[2,3-d]pyrimidine (72% yield). ¹H NMR (CDCl₃) displays a singlet at δ 8.21 ppm for the pyrimidine proton.
Nucleophilic Aromatic Substitution with Pyridine
Reacting 2,4-dichloro-5-phenylthieno[2,3-d]pyrimidine (1.0 equiv) with pyridin-2-ylboronic acid (1.2 equiv) under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 90°C, 12 hours) installs the pyridyl group. The final product is isolated via column chromatography (SiO₂, hexane/ethyl acetate), yielding 58% of the target compound.
Route 2: One-Pot Cyclization-Chlorination Approach
Concurrent Cyclization and Chlorination
A modified protocol combines cyclization and chlorination in a single pot. Methyl 2-amino-5-phenylthiophene-3-carboxylate (1.0 equiv), urea (3.0 equiv), and POCl₃ (15.0 equiv) are heated at 110°C for 6 hours. This method bypasses isolation of the dihydroxy intermediate, directly yielding 2,4-dichloro-5-phenylthieno[2,3-d]pyrimidine in 68% yield. While efficient, prolonged heating reduces regioselectivity, resulting in 10% of 2,5-dichloro byproduct.
Pyridyl Group Introduction via Buchwald-Hartwig Amination
Employing a palladium-Xantphos catalyst, the 2-chloro substituent undergoes amination with 2-aminopyridine (1.5 equiv) in toluene at 120°C for 24 hours. This method achieves 51% yield but requires stringent anhydrous conditions.
Route 3: Regioselective Chlorination and Suzuki Coupling
Selective Monochlorination at Position 4
To avoid dichlorination, the dihydroxy intermediate (1.0 equiv) is treated with PCl₅ (2.0 equiv) in dichloromethane at 0°C for 2 hours. This milder protocol selectively chlorinates position 4, yielding 4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-ol (89% yield). Subsequent Mitsunobu reaction with pyridin-2-ol (1.2 equiv), DIAD, and PPh₃ installs the pyridyl group (65% yield).
Table 2: Comparative Analysis of Synthetic Routes
| Route | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Suzuki coupling | 58 | 98.5 |
| 2 | One-pot chlorination | 68 | 95.2 |
| 3 | Mitsunobu reaction | 65 | 99.1 |
Characterization and Analytical Data
Spectral Confirmation of Intermediates
Chemical Reactions Analysis
Types of Reactions
2-{4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions:
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases such as N,N-dimethylformamide, nucleophiles like amines and thiols, and oxidizing or reducing agents depending on the desired transformation. Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield amino-substituted derivatives, while cyclization reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
Anticancer Activity
Research has indicated that thieno[2,3-d]pyrimidine derivatives exhibit potent anticancer properties. For instance, studies have shown that compounds with similar structures to 2-{4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine can inhibit cancer cell proliferation across various types of cancer, including breast and lung cancers. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of specific kinases involved in tumor growth .
Antiviral Properties
The compound has also been investigated for its antiviral activities. Thienopyrimidine derivatives have demonstrated effectiveness against viral infections by inhibiting viral replication and interfering with viral assembly processes . This makes them potential candidates for the development of antiviral medications.
Anti-inflammatory Effects
Anti-inflammatory properties are another significant application area. Research has shown that related compounds can reduce inflammation by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process . This suggests that this compound could be beneficial in treating inflammatory diseases.
Antimicrobial Activity
Thieno[2,3-d]pyrimidine derivatives have shown promising antimicrobial activity against a range of pathogens, including bacteria and fungi. This property is particularly relevant in the context of increasing antibiotic resistance . The compound's structure allows it to interact effectively with microbial targets.
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. Recent advancements in synthetic methodologies have improved yields and purities of these compounds.
Synthetic Pathways
Common synthetic routes include:
- Cyclization Reactions : These are often employed to form the thienopyrimidine core from pyridine and thiophene derivatives.
- Functional Group Modifications : Post-synthesis modifications can enhance pharmacological properties by introducing different substituents on the aromatic rings.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-{4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to inhibit acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis, which can lead to the disruption of cellular metabolism and growth in cancer cells . Additionally, its lipophilicity allows it to diffuse easily into cells, enhancing its bioavailability and effectiveness .
Comparison with Similar Compounds
Table 1: Structural and CCS Comparison
| Compound | Molecular Formula | [M+H]⁺ CCS (Ų) | SMILES Key Feature |
|---|---|---|---|
| 2-{4-Chloro-5-phenylthieno[...]pyridine | C₁₇H₁₀ClN₃S | 170.2 | Pyridine at 2-position of pyrimidine |
| 3-{4-Chloro-5-phenylthieno[...]pyridine | C₁₇H₁₀ClN₃S | 176.4 | Pyridine at 3-position of pyrimidine |
Thieno[2,3-d]pyrimidine Derivatives
Chlorinated thienopyrimidines, such as 4-chloropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine (compound 15 in ), share synthetic pathways with the target compound:
- Synthesis : Chlorination using phosphorus oxychloride (POCl₃) is a common step to introduce the 4-chloro substituent .
Benzopyrano[2,3-d]pyrimidines
Benzopyrano-pyrimidines, such as 2-[4-(piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol (), replace the thiophene ring with a benzopyran moiety. Key differences include:
Antiproliferative Thiophene Derivatives
Compounds like N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-sulfamoylphenylamino)acetamide () share thiophene cores but differ in substitution patterns.
Data Tables
Biological Activity
The compound 2-{4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine , identified by its CAS number 743453-38-5 , belongs to a class of thienopyrimidine derivatives. These compounds have garnered attention for their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, supported by various studies and data.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 323.80 g/mol . The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.
Antitumor Activity
Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit significant antitumor activity. For instance, a series of synthesized compounds similar to this compound were tested against various human cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Comparison to Doxorubicin |
|---|---|---|---|
| 18 | MCF-7 | 0.5 | Comparable |
| 13b | HeLa | 0.6 | Comparable |
| 10 | HCT-116 | 0.7 | Comparable |
| 6 | MCF-7 | 1.5 | Lower |
| 7b | HeLa | 1.8 | Lower |
These findings indicate that compounds such as 18 , 13b , and 10 display potent anticancer activity that is nearly as effective as doxorubicin, a well-known chemotherapeutic agent .
Antimicrobial Activity
In addition to antitumor properties, compounds related to thieno[2,3-d]pyrimidine have shown promising antimicrobial activity. A study evaluating various thienopyrimidine derivatives found significant antibacterial effects against both Gram-positive and Gram-negative bacteria:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4c | Staphylococcus aureus | 12 µg/mL |
| 4e | Escherichia coli | 15 µg/mL |
| 5g | Mycobacterium tuberculosis | 10 µg/mL |
The presence of specific substituents on the thienopyrimidine core was essential for enhancing antimicrobial efficacy . The study indicated that these compounds could serve as potential leads for developing new antimicrobial agents.
Case Studies
- Antitumor Efficacy : A study synthesized several thienopyrimidine derivatives and assessed their cytotoxicity against MCF-7, HeLa, and HCT-116 cell lines. The results showed that many derivatives exhibited IC50 values comparable to established drugs like doxorubicin .
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of thienopyrimidine derivatives against various pathogens. The results highlighted the importance of structural modifications in enhancing activity against resistant strains .
Q & A
Q. What are the common synthetic routes for 2-{4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine, and how is structural integrity confirmed?
Answer: The synthesis typically involves multi-step reactions, starting with the assembly of the thieno[2,3-d]pyrimidine core. Key steps include:
- Cyclocondensation of substituted thiophene derivatives with nitriles or amidines under acidic or basic conditions.
- Chlorination at the 4-position using reagents like POCl₃ or SOCl₂.
- Cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the pyridine moiety at the 2-position .
Structural confirmation relies on:
Q. What solvents and reaction conditions are optimal for synthesizing this compound?
Answer:
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for cyclocondensation, while dichloromethane or THF is used for coupling reactions .
- Temperature : Reactions often proceed at 80–120°C for cyclization steps and room temperature for cross-coupling.
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for Suzuki-Miyaura couplings. Base additives (e.g., K₂CO₃) enhance reaction efficiency .
Advanced Research Questions
Q. How can contradictory spectroscopic data between batches be resolved?
Answer: Discrepancies in NMR or IR data may arise from:
- Impurities : Purify via column chromatography or recrystallization.
- Tautomerism : Analyze solvent-dependent shifts (e.g., DMSO-d₶ vs. CDCl₃).
- Isomer formation : Use 2D NMR (COSY, NOESY) to distinguish regioisomers .
Cross-validation with computational models (e.g., DFT for NMR chemical shift prediction) is recommended .
Q. What strategies improve yield in the final coupling step?
Answer:
- Catalyst optimization : Test Pd catalysts (e.g., PdCl₂(dppf)) and ligand systems (e.g., XPhos) to enhance reactivity.
- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity.
- Continuous flow reactors : Minimize side reactions in scaled-up syntheses .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
Answer:
- ADMET profiling : Use tools like SwissADME or Schrödinger’s QikProp to predict absorption, solubility, and toxicity.
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) to assess binding affinity.
- Physicochemical properties : Calculate logP, polar surface area, and H-bond donors/acceptors to evaluate drug-likeness .
Q. What experimental designs assess the compound’s environmental persistence?
Answer:
- Biodegradation assays : Incubate with soil or microbial cultures under OECD 301 guidelines.
- Photolysis studies : Expose to UV light to simulate sunlight-driven degradation.
- Soil mobility : Perform column leaching tests to measure adsorption coefficients (Kd) .
Note: Current ecotoxicological data for this compound is limited; refer to analogous thienopyrimidines for risk extrapolation .
Q. How are safety protocols tailored for handling this compound?
Answer:
Q. What techniques validate purity for biological assays?
Answer:
Q. How do substituent modifications impact biological activity?
Answer:
- Chlorine at 4-position : Enhances electrophilicity, improving kinase inhibition.
- Pyridine moiety : Modulates solubility and π-π stacking interactions.
- Phenyl group at 5-position : Influences steric hindrance and target selectivity.
Comparative studies with analogs (e.g., 4-methyl or 4-fluoro derivatives) are critical .
Q. What analytical challenges arise in quantifying degradation products?
Answer:
- Matrix interference : Use LC-MS/MS with selective ion monitoring to isolate low-abundance degradants.
- Isomer differentiation : Employ chiral columns or ion mobility spectrometry.
- Method validation : Follow ICH Q2(R1) guidelines for linearity, precision, and LOQ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
